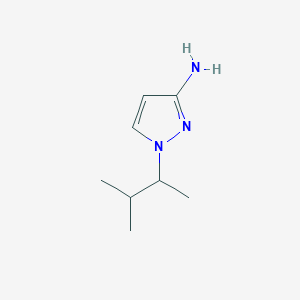

1-(3-Methylbutan-2-yl)-1H-pyrazol-3-amine

Description

Properties

Molecular Formula |

C8H15N3 |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

1-(3-methylbutan-2-yl)pyrazol-3-amine |

InChI |

InChI=1S/C8H15N3/c1-6(2)7(3)11-5-4-8(9)10-11/h4-7H,1-3H3,(H2,9,10) |

InChI Key |

DTUCMUWFCUKFEA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)N1C=CC(=N1)N |

Origin of Product |

United States |

Preparation Methods

General Procedure

- Reagents: Primary amine (e.g., 3-methylbutan-2-amine), 2,4-pentanedione (a 1,3-diketone), O-(4-nitrobenzoyl)hydroxylamine.

- Solvent: Dimethylformamide (DMF).

- Conditions: Reaction mixture cooled initially in an ice-salt bath, then heated at 85 °C for approximately 1.5 hours.

- Workup: The reaction mixture is poured into aqueous sodium hydroxide, extracted with dichloromethane, washed with brine, dried, and purified by column chromatography.

Reaction Outcome

- Yields for analogous compounds with similar alkyl amines range from 36% to 45%.

- The product is isolated as a colorless or yellowish oil.

- The method tolerates various N-substituents, including branched alkyl groups similar to 3-methylbutan-2-yl.

Example Data Table for Analogous Compounds

| Compound ID | Amine Used | Yield (%) | Physical State | Purification Method |

|---|---|---|---|---|

| 1a | 3,3-Dimethylbutan-2-amine | 44 | Colorless volatile liquid | Basic alumina column chromatography (pentane–Et2O) |

| 1b | 2,4,4-Trimethylpentan-2-amine | 38 | Yellowish oil | Silica gel column chromatography (hexane–ethyl acetate) |

| 1d | tert-Pentyl amine | 36 | Yellowish volatile liquid | Silica gel column chromatography (hexane–ethyl acetate) |

Note: The 3-methylbutan-2-yl substituent is structurally similar to the amines used in these examples, indicating applicability of this method to the target compound.

Base-Mediated [3+2] Cycloaddition for Pyrazole Synthesis

Another method involves the regioselective synthesis of polysubstituted pyrazoles via a base-mediated [3+2] cycloaddition between 2-alkynyl-1,3-dithianes and sydnones. This method offers:

- Excellent regioselectivity.

- Broad functional group tolerance.

- Mild reaction conditions.

While this method is more general for pyrazole synthesis, it can be adapted to prepare substituted pyrazoles by choosing appropriate alkynyl dithianes and sydnones corresponding to the desired substituents.

Amidation of Protected Pyrazol-3-amines

In some synthetic routes, the N-substituted pyrazol-3-amine is prepared by amidation of protected pyrazol-3-amine intermediates. For example, 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide was synthesized via direct amidation of protected 5-methyl-1H-pyrazol-3-amine. Although this route is more complex, it allows for further functionalization and derivatization of the pyrazole ring.

Summary of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | Primary aliphatic amines (e.g., 3-methylbutan-2-amine), 1,3-diketones (e.g., 2,4-pentanedione) |

| Amination reagent | O-(4-nitrobenzoyl)hydroxylamine |

| Solvent | Dimethylformamide (DMF) |

| Reaction temperature | 85 °C |

| Reaction time | Approximately 1.5 hours |

| Purification | Column chromatography (silica gel or basic alumina) |

| Typical yields | 36–45% for structurally similar compounds |

| Advantages | Metal-free, mild conditions, short reaction time, direct use of primary amines |

Detailed Research Outcomes

- The direct amination method allows the preparation of N-substituted pyrazoles with a wide variety of alkyl groups, including bulky and branched substituents like 3-methylbutan-2-yl.

- The method is scalable, with large-scale experiments yielding comparable results.

- Characterization of products by ^1H NMR, ^13C NMR, HRMS, and IR confirms the structure and purity of the compounds.

- The absence of metals and inorganic reagents makes this method environmentally benign and practical for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylbutan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles under suitable conditions.

Major Products Formed:

Oxidation: Pyrazole oxides and related derivatives.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole compounds with different functional groups.

Scientific Research Applications

1-(3-Methylbutan-2-yl)-1H-pyrazol-3-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Methylbutan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways would depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

Pyrazole derivatives differ in substituents at the 1-position and the position of the amine group (3 vs. 5). Key examples include:

Key Observations :

- Branched Alkyl Groups (e.g., 3-methylbutan-2-yl, tert-butyl): Increase lipophilicity, enhancing drug-like properties .

- Adamantyl Groups : Significantly boost lipophilicity and metabolic stability .

Target Compound:

Analogues:

- 1-(tert-Butyl)-1H-pyrazol-3-amine : Prepared from tert-butylhydrazine and 2-chloroacrylonitrile in water (20 h, room temperature) .

- Thiourea Derivatives : 1-(tert-butyl)-1H-pyrazol-3-amine reacts with aryl isothiocyanates (e.g., 4-chlorophenyl isothiocyanate) in THF to form antimicrobial agents .

- Adamantyl Derivatives: Attempted via reaction of 1-bromoadamantane with 3-aminopyrazole in 48% HBr, though yields were low .

Biological Activity

1-(3-Methylbutan-2-yl)-1H-pyrazol-3-amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of and features a pyrazole ring with a 3-methylbutan-2-yl group at the 1-position and an amine group at the 3-position. This unique structure contributes to its distinct chemical and biological properties, making it a candidate for various applications in pharmacology and materials science .

Biological Activities

Research indicates that 1-(3-Methylbutan-2-yl)-1H-pyrazol-3-amine exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It has been associated with the modulation of key signaling pathways involved in cancer progression, particularly through the inhibition of tyrosine kinases and other enzymes critical for tumor growth .

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, with studies indicating efficacy against various bacterial strains. Its structural characteristics may enhance its ability to penetrate microbial membranes .

- Anti-inflammatory Effects : Like many pyrazole derivatives, 1-(3-Methylbutan-2-yl)-1H-pyrazol-3-amine may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

The mechanism of action for 1-(3-Methylbutan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. It is believed to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways crucial for cellular functions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(3-Methylbutan-2-yl)-1H-pyrazol-3-amine, a comparative analysis with similar compounds is useful:

| Compound Name | Unique Features | Potential Biological Activity |

|---|---|---|

| 1-(3-Methylbutan-2-yl)-1H-pyrazol-4-amine | Amine group at the 4-position | Varies from anticancer to antimicrobial effects |

| 4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine | Contains chlorine; alters reactivity | Enhanced anticancer properties |

| 4-Methylpyrazole | Lacks branched alkyl substitution | Primarily studied for anti-inflammatory effects |

This table illustrates how variations in substitution patterns can significantly influence the biological activities of pyrazole derivatives.

Case Studies and Research Findings

Recent studies have highlighted the promising nature of pyrazole derivatives in cancer therapy. For instance, compounds with similar pyrazole scaffolds have demonstrated significant cytotoxicity against breast cancer cell lines (MDA-MB-231), showing enhanced apoptosis-inducing capabilities when compared to standard treatments like curcumin and paclitaxel .

In vitro studies have indicated that certain derivatives can arrest cell cycles at critical phases (G2/M), enhancing their potential as chemotherapeutic agents. These findings underscore the importance of further research into the structure–activity relationships (SAR) of these compounds to optimize their therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Methylbutan-2-yl)-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclocondensation of substituted propenones with hydrazine derivatives in the presence of acid catalysts (e.g., acetic acid). For example, describes a one-step synthesis of pyrazolines using hydrazine and propenones. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMSO), temperature (80–100°C), and catalyst loading (e.g., triethylamine) to enhance regioselectivity and yield .

- Key Considerations : Impurities often arise from competing alkylation at the pyrazole N1 vs. N2 positions; monitoring via TLC or HPLC is critical .

Q. How is the structural integrity of 1-(3-Methylbutan-2-yl)-1H-pyrazol-3-amine validated post-synthesis?

- Methodology : Combine spectroscopic techniques:

- NMR : NMR (400 MHz) identifies substituent positions (e.g., δ 6.7–7.5 ppm for pyrazole protons) and branching in the 3-methylbutan-2-yl group (δ 1.6 ppm for methyl groups) .

- X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures to confirm bond angles and stereochemistry .

- HRMS : Exact mass (e.g., m/z 153.1 [M+H]+) confirms molecular formula .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

- Methodology : Screen for antimicrobial activity using gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) via broth microdilution (MIC assays). and highlight pyrazole derivatives’ efficacy against gram-positive pathogens . For anti-inflammatory potential, use COX-2 inhibition assays or carrageenan-induced edema models in rodents .

Advanced Research Questions

Q. How do substitution patterns on the pyrazole ring (e.g., amine position, alkyl groups) affect biological activity and chemical reactivity?

- Methodology : Perform comparative SAR studies using analogs like 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine () and phenyl-substituted derivatives ( ). Computational tools (e.g., DFT in Gaussian) model electronic effects (e.g., amine group nucleophilicity) and steric hindrance .

- Data Analysis : Substituents at position 3 enhance hydrogen-bonding interactions with target proteins, while bulky groups (e.g., 3-methylbutan-2-yl) may reduce membrane permeability .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

- Methodology : Address discrepancies via:

- Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450 metabolism) .

- Formulation optimization : Improve bioavailability via PEGylation or liposomal encapsulation .

- Case Study : notes sulfonamide derivatives with high in vitro glucose uptake activity but poor in vivo efficacy due to plasma protein binding .

Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Methodology :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) for target proteins .

- Cryo-EM : Resolve compound-enzyme complexes (e.g., NLRP3 inflammasome inhibition in ) at near-atomic resolution .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) .

Q. How can reaction mechanisms for functionalizing the pyrazole amine group be elucidated?

- Methodology : Use isotopic labeling (e.g., -hydrazine) to track amine participation in sulfenylation () or sulfonylation (). Kinetic studies (e.g., Eyring plots) identify rate-limiting steps .

- Computational Insights : Transition state modeling (e.g., Gaussian) clarifies steric/electronic effects in nucleophilic substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.